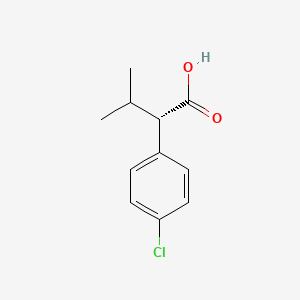

3,4-二乙氧基苄醇

描述

“3,4-Diethoxybenzyl alcohol” is a chemical compound with the molecular formula C11H16O3 . It is a member of the class of benzyl alcohols that is benzyl alcohol in which the hydrogens at positions 3 and 4 of the phenyl group are substituted by methoxy groups .

Synthesis Analysis

The synthesis of “3,4-Diethoxybenzyl alcohol” involves several steps. One method involves the use of benzaldehyde derivatives in methanol, sodium borohydride, and stirring at room temperature for 1 hour . Another method involves the halogenation of 3,4-dimethoxybenzyl alcohol using SOCl2 to produce 3,4-dimethoxybenzyl chloride, which is then reacted with sodium cyanide to produce 3,4-dimethoxybenzyl cyanide .

Molecular Structure Analysis

The molecular structure of “3,4-Diethoxybenzyl alcohol” is characterized by the presence of a benzyl alcohol group in which the hydrogens at positions 3 and 4 of the phenyl group are substituted by methoxy groups . The molecular weight of the compound is 196.24 g/mol .

Chemical Reactions Analysis

“3,4-Diethoxybenzyl alcohol” is involved in various chemical reactions. For instance, it is used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also undergo selective dehydrogenation (oxidation) by a non-heme iron lignin-peroxidase reaction mimic .

Physical And Chemical Properties Analysis

“3,4-Diethoxybenzyl alcohol” is a liquid with a refractive index of 1.552 (lit.) and a density of 1.157 g/mL at 25 °C (lit.) . It has a molecular weight of 196.24 g/mol .

科学研究应用

仿生氧化研究

3,4-二乙氧基苄醇,与芳香族醇(木质素亚结构的模型化合物)密切相关,已被用于仿生氧化研究。在离子液体中使用铁(III)卟啉和辣根过氧化物酶对芳香族醇进行氧化的研究显示出潜力。这些研究有助于理解木质素及相关化合物的氧化过程(Kumar, Jain, & Chauhan, 2007)。

木质素结构修饰

对卡夫木质素及相关化合物,包括与3,4-二乙氧基苄醇在结构上相关的香草醇进行的研究表明,酸处理会改变木质素的结构。这种修改会影响材料的性质,包括在聚丙烯等材料中使用时的抗氧化性能(Pouteau, Cathala, Dole, Kurek, & Monties, 2005)。

光催化氧化

涉及对苄醇衍生物的光催化氧化研究,包括与3,4-二乙氧基苄醇类似的化合物,旨在了解这些化合物在特定条件下的转化过程。这些研究有助于发展化学合成和环境应用中的光催化过程(Higashimoto et al., 2009)。

神经保护应用

与3,4-二乙氧基苄醇在结构上相似的化合物,如4-羟基苄醇,已被研究其神经保护作用。研究表明它们在减少脑梗死体积方面具有潜力,并暗示它们在治疗脑损伤性疾病中的作用(Descamps et al., 2009)。

抗氧化性能

与3,4-二乙氧基苄醇密切相关的酚类化合物的研究表明其具有抗氧化性能。这些研究对于理解这些化合物在预防氧化应激和相关疾病中的作用至关重要(Watanabe et al., 2016)。

生物合成途径

研究探索了与3,4-二乙氧基苄醇结构相似的香草醇等化合物的生物合成途径。这些研究对于开发酚醇的生物合成途径至关重要,可能导致从简单碳源生产高附加值化合物(Chen et al., 2017)。

光催化转化

涉及与3,4-二乙氧基苄醇类似的化合物,如4-甲氧基苄醇的光催化转化研究有助于了解这些化合物在不同条件下的反应。这项研究对于发展化学合成和环境修复中的光催化过程具有重要意义(Richard, Bosquet, & Pilichowski, 1997)。

安全和危害

作用机制

Target of Action

3,4-Diethoxybenzyl alcohol, also known as (3,4-diethoxyphenyl)methanol, is a secondary metabolite of some lignin-degrading fungi . It is commonly used as a nonphenolic substrate for assaying ligninolytic activity . The primary target of this compound is the enzyme lignin peroxidase (LiP), which plays a crucial role in the degradation of lignin .

Mode of Action

The compound interacts with its target, LiP, by serving as a substrate for the enzyme . It is believed to protect LiP from hydrogen peroxide-dependent inactivation and prevent the accumulation of LiP compound III . This interaction results in the continuation of the lignin degradation process.

Biochemical Pathways

The biochemical pathway primarily affected by 3,4-Diethoxybenzyl alcohol is the lignin degradation pathway. Lignin peroxidase, the enzyme that this compound interacts with, is a key player in this pathway. By serving as a substrate for LiP and preventing its inactivation, 3,4-Diethoxybenzyl alcohol facilitates the breakdown of lignin, a complex organic polymer that is difficult to degrade .

Pharmacokinetics

It is known that the compound has a boiling point of 296-297 °c and a density of 1.157 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of the action of 3,4-Diethoxybenzyl alcohol is the facilitation of lignin degradation. By interacting with lignin peroxidase and preventing its inactivation, the compound promotes the breakdown of lignin . This can have significant implications in various fields, including biofuel production, waste management, and environmental remediation.

Action Environment

The action of 3,4-Diethoxybenzyl alcohol can be influenced by various environmental factors. For instance, the compound becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . Therefore, temperature and pH can significantly affect the compound’s action, efficacy, and stability.

属性

IUPAC Name |

(3,4-diethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLYZUOLHFXYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357539 | |

| Record name | 3,4-Diethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83459-29-4 | |

| Record name | 3,4-Diethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

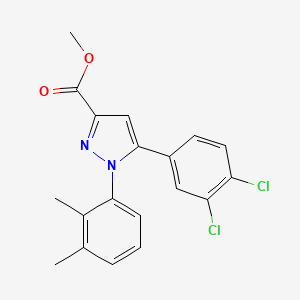

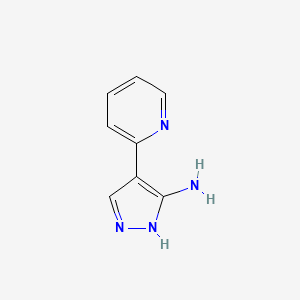

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying 3,4-diethoxybenzyl alcohol in the context of lignin degradation?

A1: While the provided research article [] does not directly focus on 3,4-diethoxybenzyl alcohol itself, it investigates the degradation of a lignin model compound: 1-(3′,4′-diethoxyphenyl)-1,3-dihydroxy-2-(4′'-methoxyphenyl)-propane. This complex molecule incorporates a 3,4-diethoxyphenyl group, reflecting structural elements found in lignin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[1-(4-chloro-3-nitrophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B1363019.png)

![N-[5-acetyl-6-[2-(dimethylamino)ethenyl]-2-oxo-3-pyranyl]-3-(trifluoromethyl)benzamide](/img/structure/B1363024.png)

![4-[2-[3-(2-chlorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenylamino]benzoic Acid](/img/structure/B1363033.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)

![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)